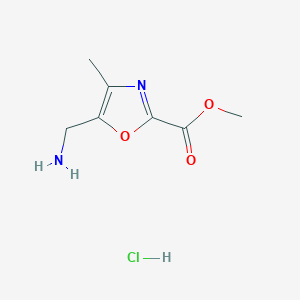
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects:
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-cancer and anti-inflammatory properties. It has also been shown to inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. In addition, it has low toxicity and is stable under various conditions. However, it also has some limitations, including its limited solubility in water and its potential for degradation under certain conditions.
Future Directions
There are several future directions for the study of Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a scaffold for the design of new anti-cancer and anti-inflammatory agents. Furthermore, it could be studied for its potential use in the synthesis of other compounds with therapeutic properties.
Conclusion:
In conclusion, Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for various applications.
Synthesis Methods
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride can be synthesized using different methods. One of the most common methods involves the reaction of 5-(chloromethyl)-4-methyl-1,3-oxazole-2-carboxylic acid with methylamine hydrochloride in the presence of a suitable base. Another method involves the reaction of 5-(chloromethyl)-4-methyl-1,3-oxazole-2-carboxylic acid with methylamine followed by treatment with hydrochloric acid.
Scientific Research Applications
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been investigated for its use in the synthesis of other compounds.
properties
IUPAC Name |
methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-4-5(3-8)12-6(9-4)7(10)11-2;/h3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHVUMOATXACRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

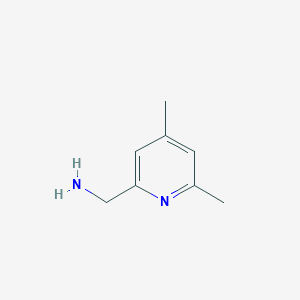


![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)



![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2676569.png)
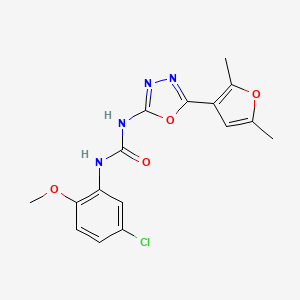
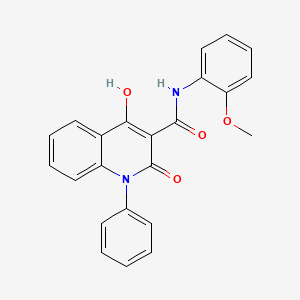
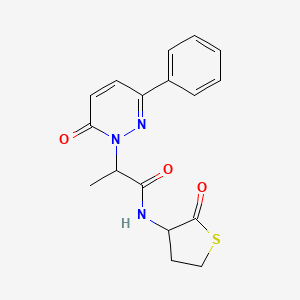
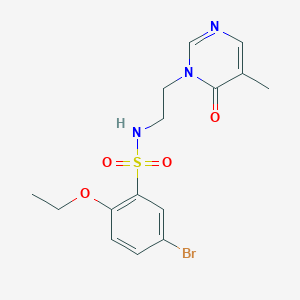
![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)